molecular formula C11H9F3O3 B5917603 (Z)-1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)but-3-en-2-one

(Z)-1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)but-3-en-2-one

Cat. No.: B5917603
M. Wt: 246.18 g/mol
InChI Key: WCRXFALRZXJIDJ-TWGQIWQCSA-N
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Description

(Z)-1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)but-3-en-2-one is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)but-3-en-2-one typically involves the reaction of vanillin with trifluoroacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the enone structure. The reaction mixture is stirred at room temperature for several hours, followed by neutralization with an acid to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The enone structure can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of 1,1,1-trifluoro-4-oxo-4-(3-methoxyphenyl)but-3-en-2-one.

    Reduction: Formation of 1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)butan-2-one.

    Substitution: Formation of 1,1,1-trifluoro-4-hydroxy-4-(3-iodophenyl)but-3-en-2-one.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

It can be used as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, antioxidant, and antimicrobial properties .

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings. Its trifluoromethyl group imparts hydrophobicity and chemical resistance to the materials .

Mechanism of Action

The mechanism of action of (Z)-1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)but-3-en-2-one involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxy and methoxyphenyl groups contribute to its binding affinity and specificity .

Properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14/h2-6,15H,1H3/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRXFALRZXJIDJ-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=CC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C/C(=O)C(F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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